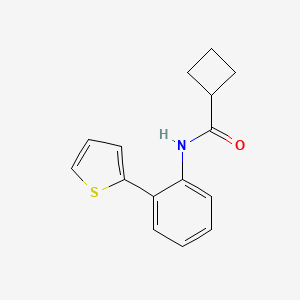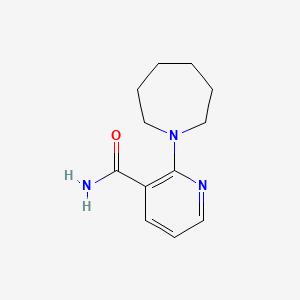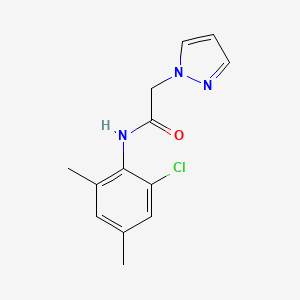
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, also known as AMRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMRC is a pyrrole-based compound that is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in cell growth and proliferation. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, which may limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide in vivo and its potential use in clinical settings.
Synthesemethoden
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate to form the pyrrole ring. The final step involves the acetylation of the amine group to produce 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide. The synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, and it is essential to follow established protocols to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its anticancer and antitumor properties. In materials science, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In environmental chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its potential use as a catalyst in the degradation of pollutants.
Eigenschaften
IUPAC Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(7-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWILSIKIJINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
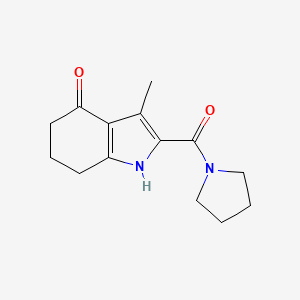
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
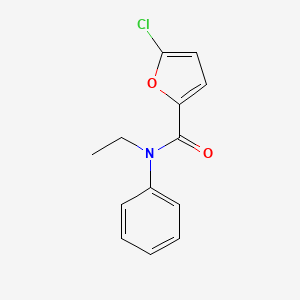
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
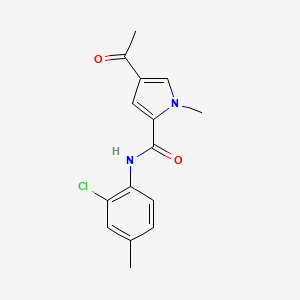
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

